methyl 4-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoate is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzo[g]indazole moiety, which is a fused bicyclic structure containing both benzene and indazole rings. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[g]indazole core, which can be achieved through cyclization reactions involving appropriate precursors. The key steps include:
Formation of the Benzo[g]indazole Core: This can be achieved through a cyclization reaction of 2-aminobenzophenone derivatives with hydrazine under acidic conditions.
Hydrazone Formation: The benzo[g]indazole core is then reacted with a suitable aldehyde or ketone to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone intermediate with methyl 4-formylbenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydrazone moieties, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxidized derivatives of the benzo[g]indazole core.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted benzo[g]indazole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, anticancer, or antimicrobial agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The benzo[g]indazole core can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The hydrazone linkage can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4,5-Dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
- N-Phenyl-1H-indazole-1-carboxamides
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
Methyl 4-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoate is unique due to its specific combination of the benzo[g]indazole core and the hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H18N4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(4,5-dihydro-2H-benzo[g]indazole-3-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C21H18N4O3/c1-28-21(27)15-8-6-13(7-9-15)12-22-25-20(26)19-17-11-10-14-4-2-3-5-16(14)18(17)23-24-19/h2-9,12H,10-11H2,1H3,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
JFIMOGJMEGUICT-WSDLNYQXSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Origin of Product |
United States |
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